molecular formula C9H13Cl2NO B589215 3-(4-Chlorophenoxy)propan-1-amine hydrochloride CAS No. 152973-80-3

3-(4-Chlorophenoxy)propan-1-amine hydrochloride

Cat. No.: B589215
CAS No.: 152973-80-3
M. Wt: 222.109
InChI Key: GCTQVZFPPFPESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenoxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClNO.ClH. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a chlorophenoxy group attached to a propan-1-amine backbone, with an additional hydrochloride group to enhance its solubility and stability .

Scientific Research Applications

3-(4-Chlorophenoxy)propan-1-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of “3-(4-Chlorophenoxy)propan-1-amine hydrochloride” is not specified in the available resources. It’s important to note that the mechanism of action would depend on the context in which this compound is used .

Safety and Hazards

The safety and hazards associated with “3-(4-Chlorophenoxy)propan-1-amine hydrochloride” are not specified in the available resources. As with any chemical, it should be handled with care, and appropriate safety measures should be taken during its handling and storage .

Future Directions

The future directions for “3-(4-Chlorophenoxy)propan-1-amine hydrochloride” are not specified in the available resources. The potential applications and research directions would depend on the properties and reactivity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 3-(4-chlorophenoxy)propan-1-ol. This intermediate is then reacted with ammonia or an amine to produce 3-(4-chlorophenoxy)propan-1-amine. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenoxypropanoic acid derivatives, while substitution reactions can produce various substituted amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenoxy)propan-1-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as solubility and stability. These properties make it particularly useful in various research and industrial applications .

Properties

IUPAC Name

3-(4-chlorophenoxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11;/h2-5H,1,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTQVZFPPFPESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90702046
Record name 3-(4-Chlorophenoxy)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90702046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152973-80-3
Record name 3-(4-Chlorophenoxy)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90702046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.